molecular formula C17H20ClN5O B2639315 1-[(4-氯苯基)甲基]-3-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}脲 CAS No. 2097920-99-3

1-[(4-氯苯基)甲基]-3-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}脲

货号: B2639315
CAS 编号: 2097920-99-3
分子量: 345.83
InChI 键: BDCRUCHTVJHVPD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidine ring, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The molecular weight of the compound is 345.83.

科学研究应用

C-S 键断裂和四核 Cu(I) 簇的形成

当配体 1-[(4-氯苯基)甲基]-3-{[1-(嘧啶-2-基)吡咯烷-2-基]甲基}脲在弱碱性条件下与氯化亚铜反应时,会形成一个以 CuI4 为中心的无电荷簇。该簇的形成表明反应过程中配体中的 C-S 键断裂。提出了一种解释该断裂的机理,并通过使用相关配体进行的附加实验和电喷雾电离质谱技术检测得到支持 (Huang 等人,2007 年)

电子和光学性质

已经研究了相关化合物 3-(4-氯苯基)-1-(吡啶-3-基)丙-2-烯-1-酮的电子和光学性质,突出了其在光电器件制造中的潜力。该研究揭示了显着的电光特性,包括高静态和动态极化率以及增强的二次和三次谐波发生值,表明其在非线性光学应用中具有优异的性能 (Shkir 等人,2018 年)

腐蚀抑制

尿素衍生的曼尼希碱已被评估为盐酸溶液中低碳钢表面的缓蚀剂。这些化合物的抑制效率随着浓度的增加而增加,为防腐蚀提供了一种经济高效的解决方案。它们在低碳钢表面的吸附遵循朗缪尔吸附等温线,表明抑制剂分子和金属表面之间存在强而有效的相互作用 (Jeeva 等人,2015 年)

抗癌活性

已经设计、合成并评估了一系列 1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲衍生物对各种癌细胞系的抗增殖活性。这些化合物表现出显着的效果,其中一种衍生物显示出与阳性对照索拉非尼相当的有效抑制活性。这突出了这些尿素衍生物作为抗癌剂和可能 BRAF 抑制剂的潜力,可用于进一步研究 (Feng 等人,2020 年)

CB1 受体的变构调节

与感兴趣的化学结构相关的化合物 PSNCBAM-1 已被确定为大麻素 CB1 受体的变构拮抗剂。它对 CB1 受体活性的调节表明通过不同于正构 CB1 拮抗剂/反向激动剂的机制,在治疗中枢神经系统疾病中具有潜在的治疗应用 (Wang 等人,2011 年)

生化分析

Biochemical Properties

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea plays a significant role in biochemical reactions, particularly in enzyme inhibition and protein interactions. This compound has been shown to interact with cyclooxygenase-2 (COX-2) enzymes, inhibiting their activity with an IC50 value in the range of 1-8 µM . The interaction between 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea and COX-2 is primarily through binding to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.

Cellular Effects

The effects of 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to downregulate the expression of pro-inflammatory cytokines in macrophages, thereby reducing inflammation . Additionally, 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux and reduced production of inflammatory mediators.

Molecular Mechanism

At the molecular level, 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of COX-2 enzymes, inhibiting their catalytic activity and preventing the formation of pro-inflammatory prostaglandins . This inhibition is achieved through hydrogen bonding and hydrophobic interactions between the compound and the enzyme’s active site residues. Additionally, 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea has been shown to modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in inflammation and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea can lead to sustained inhibition of COX-2 activity and prolonged anti-inflammatory effects. Prolonged exposure may also result in adaptive cellular responses, such as upregulation of alternative inflammatory pathways.

Dosage Effects in Animal Models

The effects of 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea vary with different dosages in animal models. At low doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects such as gastrointestinal irritation and liver toxicity have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on other metabolic pathways.

Metabolic Pathways

1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is involved in several metabolic pathways, primarily related to its role as a COX-2 inhibitor. The compound interacts with enzymes such as cytochrome P450, which are involved in its metabolism and clearance from the body . Additionally, 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea affects metabolic flux by inhibiting key enzymes in the arachidonic acid pathway, leading to reduced production of pro-inflammatory mediators.

Transport and Distribution

Within cells and tissues, 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to bind to serum albumin, facilitating its transport in the bloodstream and distribution to target tissues. Additionally, its lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments, such as cell membranes and intracellular organelles.

Subcellular Localization

The subcellular localization of 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea is critical for its activity and function. The compound is primarily localized in the endoplasmic reticulum and the nuclear membrane, where it interacts with COX-2 enzymes and transcription factors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The presence of 1-[(4-Chlorophenyl)methyl]-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea in these compartments allows it to effectively modulate enzyme activity and gene expression, leading to its observed biochemical and cellular effects.

属性

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O/c18-14-6-4-13(5-7-14)11-21-17(24)22-12-15-3-1-10-23(15)16-19-8-2-9-20-16/h2,4-9,15H,1,3,10-12H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCRUCHTVJHVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。